1-Methyl-4-(3-nitrobenzyl)piperazine
Overview
Description
1-Methyl-4-(3-nitrobenzyl)piperazine is a chemical compound with the molecular formula C12H17N3O2 . It has a molecular weight of 235.28 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N3O2/c1-13-5-7-14(8-6-13)10-11-3-2-4-12(9-11)15(16)17/h2-4,9H,5-8,10H2,1H3 . The compound has a complex structure with a piperazine ring substituted with a methyl group and a 3-nitrobenzyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 235.28 g/mol . It has a topological polar surface area of 52.3 Ų and a complexity of 259 . The compound has no hydrogen bond donor count and has a hydrogen bond acceptor count of 4 .Scientific Research Applications
Crystal Structure Analysis
- The piperazine derivative, C12H16N4O2, exhibits a slightly distorted chair conformation, with interesting molecular interactions in its crystal structure. This can be relevant in studying molecular conformations and interactions in crystallography (Kavitha et al., 2013).
Anti-malarial Agent Research
- Piperazine derivatives have been explored for their potential as anti-malarial agents. This includes studying their crystal structures and biological activities, which may contribute to the development of new anti-malarial drugs (Cunico et al., 2009).
Antibacterial and Biofilm Inhibition
- Novel piperazine-linked bis(pyrazole-benzofuran) hybrids demonstrate significant antibacterial and biofilm inhibition activities, which can be crucial in the development of new antibacterial agents (Mekky & Sanad, 2020).
Dopamine Receptor Affinity
- Some piperazine derivatives have shown high affinity for dopamine receptors, which is significant in neuropharmacology and could lead to the development of new drugs for neurological disorders (Penjisevic et al., 2016).
Myocardial Ischemia-Reperfusion Injury Research
- Certain piperazine compounds have been studied for their protective effects against myocardial ischemia-reperfusion injury, offering insights into potential therapeutic applications for heart diseases (Xu Yungen, 2011).
Synthesis and Antibacterial Activity
- Piperazine derivatives have been synthesized and tested for antibacterial activities, contributing to the field of antimicrobial research (Wu Qi, 2014).
Neuroprotective Activities
- Benzylpiperazine-based edaravone derivatives show significant neuroprotective activities, which could be pivotal in treating cerebral ischemic stroke (Gao et al., 2022).
Cytotoxic and Antibacterial Properties
- Piperazine complexes have been synthesized and evaluated for cytotoxic and antibacterial properties, offering potential applications in cancer and infectious disease treatments (Keypour et al., 2017).
Anticholinesterase Activities
- Hydrazone derivatives of piperazine have been synthesized and studied for their anticholinesterase activities, which is crucial in researching treatments for diseases like Alzheimer's (Kaya et al., 2016).
Antivirus Activity
- Diketopiperazine derivatives from marine-derived actinomycetes show modest antivirus activity, especially against influenza A (H1N1) virus (Wang et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-methyl-4-[(3-nitrophenyl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-13-5-7-14(8-6-13)10-11-3-2-4-12(9-11)15(16)17/h2-4,9H,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWROCIDLCOGKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362420 | |
Record name | 1-Methyl-4-(3-nitrobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198281-54-8 | |
Record name | 1-Methyl-4-(3-nitrobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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